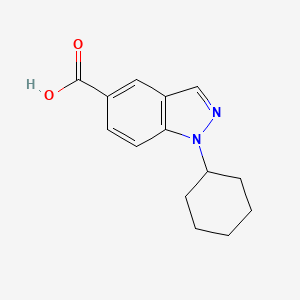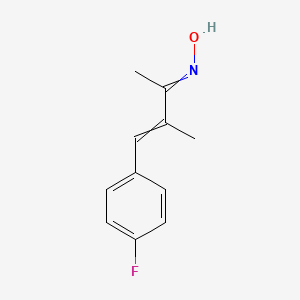![molecular formula C18H17ClN2O2 B14794443 3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,5]diazocin ring system
Métodos De Preparación
The synthesis of 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include cyclization reactions, nucleophilic substitutions, and other organic transformations under controlled conditions. Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions for these reactions would vary, but they generally aim to modify the compound’s structure to achieve desired properties or intermediates. Major products from these reactions would depend on the specific transformations applied.
Aplicaciones Científicas De Investigación
1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar compounds to 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-chlorobenzoyl)-1,2,3,4,5,6-hexahydro-, (1R,5S)- include other diazocin derivatives and compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups, leading to unique chemical and biological activities. Examples include various dichloroaniline derivatives .
Propiedades
Fórmula molecular |
C18H17ClN2O2 |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
11-(4-chlorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-4-13(5-7-15)18(23)20-9-12-8-14(11-20)16-2-1-3-17(22)21(16)10-12/h1-7,12,14H,8-11H2 |
Clave InChI |
AXGNYHMYSWJJSC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B14794360.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14794361.png)
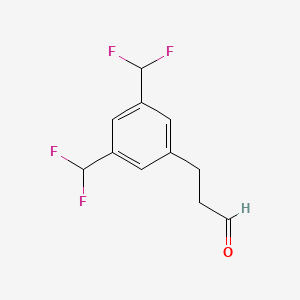
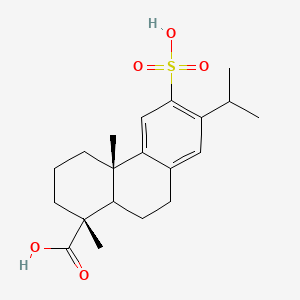
![[2-[(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B14794376.png)
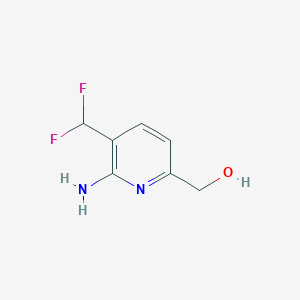
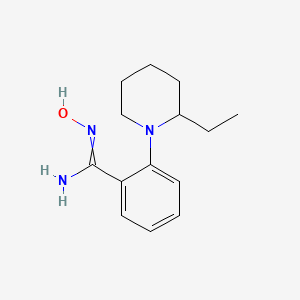
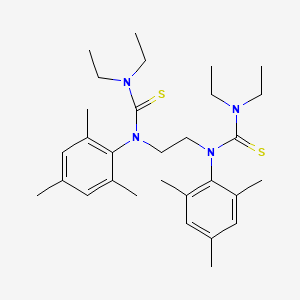
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

